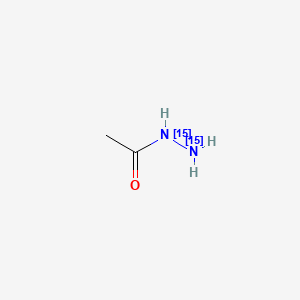

Acetyl Hydrazine-15N2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetyl Hydrazine-15N2 is a nitrogen-labeled compound used primarily in scientific research. The compound is a derivative of hydrazine, where two nitrogen atoms are isotopically labeled with nitrogen-15. This labeling makes it particularly useful in various analytical and research applications, including studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl Hydrazine-15N2 typically involves the reaction of hydrazine-15N2 with acetic anhydride. The reaction is carried out under controlled conditions to ensure the complete acetylation of the hydrazine. The process can be summarized as follows:

Reactants: Hydrazine-15N2 and acetic anhydride.

Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

Procedure: Hydrazine-15N2 is added to a solution of acetic anhydride, and the mixture is stirred until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

化学反应分析

Types of Reactions

Acetyl Hydrazine-15N2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Nitrogen oxides and other nitrogen-containing compounds.

Reduction: Hydrazine derivatives.

Substitution: Compounds with different functional groups replacing the acetyl group.

科学研究应用

Acetyl Hydrazine-15N2 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a tracer in reaction mechanisms.

Biology: Employed in studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of nitrogen-labeled compounds for various industrial applications.

作用机制

The mechanism of action of Acetyl Hydrazine-15N2 involves its interaction with various molecular targets and pathways. The nitrogen-15 labeling allows researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and the role of nitrogen in various biochemical processes.

相似化合物的比较

Similar Compounds

Hydrazine-15N2: A precursor to Acetyl Hydrazine-15N2, used in similar applications.

Acetyl Hydrazine: Similar in structure but without the nitrogen-15 labeling.

Hydrazine: The parent compound, widely used in various chemical reactions and industrial applications.

Uniqueness

This compound is unique due to its nitrogen-15 labeling, which makes it particularly valuable in research applications involving nitrogen tracing and metabolism studies. This isotopic labeling provides a distinct advantage over non-labeled compounds, allowing for more precise and accurate analysis.

生物活性

Acetyl Hydrazine-15N2 is a nitrogen-labeled derivative of acetyl hydrazine, a compound that has garnered significant interest in biological and pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential therapeutic applications.

This compound has the following chemical properties:

- Molecular Formula : C4H8N4O2

- Molecular Weight : 116.13 g/mol

- Structure : Contains two acetyl groups attached to a hydrazine backbone, with nitrogen isotopes enhancing its utility in tracer studies.

Metabolic Pathways

Research indicates that this compound undergoes significant metabolic transformation within biological systems. In vivo studies demonstrate that it can be metabolized into various nitrogen-containing compounds, including ammonia and urea. Notably, approximately 25% of administered doses can be converted to nitrogen gas within 48 hours, highlighting its role in nitrogen metabolism .

Table 1: Metabolic Conversion of this compound

| Metabolite | Conversion Rate (%) | Time Frame |

|---|---|---|

| Ammonia | Varies | Within 48 hours |

| Urea | Varies | Within 48 hours |

| Nitrogen Gas | ~25% | Within 48 hours |

Toxicological Effects

Despite its potential applications, this compound exhibits toxicity at certain concentrations. Studies have shown that exposure to hydrazine derivatives can lead to adverse effects in aquatic organisms, such as jaw-fixing failure and developmental anomalies in rainbow trout embryos . Furthermore, the compound has been linked to various health risks in humans, including carcinogenic potential when subjected to prolonged exposure .

Case Study: Toxicity in Aquatic Organisms

A study conducted on rainbow trout embryos exposed to hydrazine derivatives revealed:

- Concentration Range : 1 to 5 mg/L

- Observed Effects : Jaw-fixing failure and lack of body activity

- Duration : 48 hours

Biological Activities

This compound is part of a broader class of hydrazones known for their extensive biological activities. These include:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Exhibits cytotoxic effects against several cancer cell lines.

- Anti-inflammatory : Potentially reduces inflammation markers in biological assays.

Table 2: Biological Activities of Acetyl Hydrazine Derivatives

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against A549 and HepG2 cells | |

| Anti-inflammatory | Reduction in inflammatory cytokines |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of hydrazone derivatives, including this compound. The presence of nitrogen atoms significantly influences the compound's pharmacological properties. For instance, modifications in the hydrazone structure can enhance its anticancer activity, making it a candidate for further drug development.

Notable Research Outcomes

属性

分子式 |

C2H6N2O |

|---|---|

分子量 |

76.07 g/mol |

IUPAC 名称 |

acetohydrazide |

InChI |

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i3+1,4+1 |

InChI 键 |

OFLXLNCGODUUOT-CQDYUVAPSA-N |

手性 SMILES |

CC(=O)[15NH][15NH2] |

规范 SMILES |

CC(=O)NN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。